Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and is often used as a core structure in pharmaceutical research. The imidazo[1,2-a]pyridine scaffold is found in many drugs, making it a privileged structure in medicinal chemistry .
Mechanism of Action
Target of Action
Imidazopyridine, a core structure in this compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . .
Mode of Action
Generally, imidazopyridine derivatives interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule
Biochemical Pathways
Imidazopyridine derivatives are known to influence a variety of biochemical pathways due to their diverse bioactivity . The specific pathways influenced by this compound would depend on its target interactions, which are currently unknown.
Result of Action
As a derivative of imidazopyridine, it may exhibit a wide range of bioactivities . .
Biochemical Analysis
Biochemical Properties
Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair, making it a potential candidate for anticancer therapies . Additionally, this compound can bind to specific proteins, altering their function and leading to changes in cellular processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to altered gene expression patterns and metabolic shifts . These effects can result in changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as DNA and proteins, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage threshold is crucial for optimizing its therapeutic potential while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it can inhibit enzymes involved in nucleotide synthesis, leading to reduced DNA replication and cell proliferation . These interactions highlight its potential as a therapeutic agent in targeting specific metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules, leading to more effective modulation of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction is often carried out in the presence of a base such as sodium hydroxide (NaOH) under aqueous conditions . The reaction proceeds through a cycloisomerization process, leading to the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridines often involve metal-catalyzed coupling reactions. Common catalysts include copper (Cu), iron (Fe), gold (Au), ruthenium (Ru), and palladium (Pd) . These methods, however, often require undesirable solvents and high temperatures, making them less environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethyl ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
Zolimidine: Used for peptic ulcers.
Zolpidem: Used for insomnia and brain disorders.
Rifaximin: Used for hepatic encephalopathy.
These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to different biological activities and applications .
Properties
IUPAC Name |
ethyl 8-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-11(15)8-6-14-5-4-7(2)9(12)10(14)13-8/h4-6H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFZFPACGZLWDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=C(C2=N1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563688 | |
Record name | Ethyl 8-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132272-55-0 | |
Record name | Ethyl 8-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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